molecular formula C19H24BrClN2O4 B4762342 2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride

2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4762342
M. Wt: 459.8 g/mol
InChI Key: WKWQYPHZTUKRAL-UHFFFAOYSA-N
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Description

2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a phenoxyacetamide moiety.

Properties

IUPAC Name

2-[2-bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4.ClH/c1-2-25-17-9-13(8-15(20)19(17)26-12-18(21)24)10-22-11-16(23)14-6-4-3-5-7-14;/h3-9,16,22-23H,2,10-12H2,1H3,(H2,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWQYPHZTUKRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride involves multiple steps. One common method includes the following steps:

    Ethoxylation: The addition of the ethoxy group.

    Formation of the phenoxyacetamide moiety: This step involves the reaction of phenol derivatives with acetamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alcohols.

Scientific Research Applications

2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide
  • 2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetic acid
  • 2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]ethanol

Uniqueness

The uniqueness of 2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-Bromo-6-ethoxy-4-[[(2-hydroxy-2-phenylethyl)amino]methyl]phenoxy]acetamide;hydrochloride

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